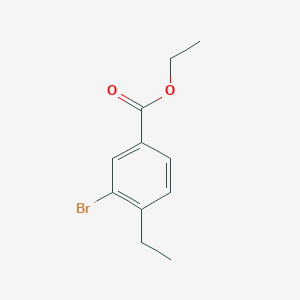

Ethyl 3-bromo-4-ethylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-4-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-3-8-5-6-9(7-10(8)12)11(13)14-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCGEGAFOPCUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661147 | |

| Record name | Ethyl 3-bromo-4-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131615-08-1 | |

| Record name | Ethyl 3-bromo-4-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-bromo-4-ethylbenzoate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-bromo-4-ethylbenzoate

Abstract and Core Concepts

This compound is a disubstituted aromatic ester that serves as a highly versatile intermediate in modern organic synthesis. Its molecular architecture, featuring an ethyl ester, an activating ethyl group, and a synthetically tractable aryl bromide, makes it a valuable building block for the construction of complex molecular frameworks. The strategic placement of these functional groups allows for selective chemical transformations, primarily leveraging the aryl bromide for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the ester moiety provides a handle for further derivatization or can act as a directing group. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, a validated synthesis protocol, and its reactivity profile, offering field-proven insights for researchers in drug discovery and materials science.

Physicochemical and Spectroscopic Profile

The fundamental properties of a chemical entity are critical for its handling, reaction setup, and purification. The data for this compound are summarized below.

Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1131615-08-1 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| Molecular Weight | 257.12 g/mol | [1] |

| Physical State | Not explicitly stated, but likely a liquid or low-melting solid at STP | - |

| Boiling Point | Data not available; related compounds like Ethyl 4-bromobenzoate boil at 131 °C / 14 mmHg. | - |

Spectroscopic Analysis

Spectroscopic data provides the empirical fingerprint of a molecule, confirming its identity and purity. While a dedicated spectrum for this specific molecule is not publicly available, a robust analysis can be derived from the well-established principles of NMR, IR, and Mass Spectrometry and comparison with closely related analogs.

2.2.1 Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is the most powerful tool for confirming the substitution pattern of the aromatic ring and the integrity of the ethyl groups. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are:

-

Aromatic Protons (3H):

-

H-2 (singlet or narrow doublet): ~8.1-8.2 ppm. This proton is ortho to the electron-withdrawing ester group, making it the most deshielded aromatic proton. It will appear as a singlet or a narrow doublet due to a small coupling to H-6.

-

H-5 (doublet): ~7.3-7.4 ppm. This proton is ortho to the electron-donating ethyl group and will be a doublet, coupled to H-6.

-

H-6 (doublet of doublets): ~7.9-8.0 ppm. This proton is ortho to the bromine and meta to the ester. It will be split by H-5 and potentially show a smaller coupling to H-2.

-

-

Ester Ethyl Group (5H):

-

-OCH₂CH₃ (quartet): ~4.3-4.4 ppm. The methylene protons are adjacent to the ester oxygen and split by the methyl group.

-

-OCH₂CH₃ (triplet): ~1.3-1.4 ppm. The terminal methyl protons are split by the adjacent methylene group.

-

-

Ring Ethyl Group (5H):

-

-CH₂CH₃ (quartet): ~2.7-2.8 ppm. The benzylic methylene protons are adjacent to the aromatic ring and split by the methyl group.

-

-CH₂CH₃ (triplet): ~1.2-1.3 ppm. The terminal methyl protons are split by the adjacent methylene group.

-

2.2.2 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |

| C=O (Ester) | ~165-166 | Typical range for an aromatic ester carbonyl. |

| C-1 (Ester-bearing) | ~130-131 | Quaternary carbon attached to the ester. |

| C-2 | ~132-133 | Aromatic CH ortho to the ester. |

| C-3 (Br-bearing) | ~122-124 | Aromatic quaternary carbon attached to bromine. |

| C-4 (Ethyl-bearing) | ~145-147 | Aromatic quaternary carbon deshielded by the ortho bromine. |

| C-5 | ~128-129 | Aromatic CH ortho to the ethyl group. |

| C-6 | ~130-131 | Aromatic CH ortho to the bromine. |

| -OCH₂CH₃ | ~61-62 | Ester methylene carbon. |

| -CH₂CH₃ | ~28-29 | Benzylic methylene carbon. |

| -OCH₂CH₃ | ~14 | Ester methyl carbon. |

| -CH₂CH₃ | ~15 | Ring ethyl's methyl carbon. |

2.2.3 Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Molecular Ion (M⁺): A pair of peaks at m/z 256 and m/z 258 of nearly equal intensity.

-

Key Fragmentation: A prominent peak corresponding to the loss of the ethoxy group (-OC₂H₅) at m/z 211/213. Another significant fragment would be the loss of the entire ester group.

2.2.4 Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

~2970-2850 cm⁻¹: C-H stretching (aliphatic).

-

~1720-1730 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

-

~1600, ~1480 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250-1300 cm⁻¹: Strong C-O stretching of the ester.

-

~1000-1100 cm⁻¹: C-Br stretching.

Synthesis and Purification

The synthesis of this compound is most logically achieved via a two-step process starting from 4-ethylbenzoic acid. This pathway is designed for efficiency and high regiochemical control.

Retrosynthetic Analysis and Strategy

The disconnection approach points to 3-bromo-4-ethylbenzoic acid and ethanol as the immediate precursors. The key challenge is the regioselective bromination of 4-ethylbenzoic acid. The ethyl group is an ortho, para-director, while the carboxylic acid is a meta-director. The position meta to the carboxyl group and ortho to the ethyl group is the same (position 3), making it the overwhelmingly favored site for electrophilic bromination.

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Step 1: Bromination of 4-ethylbenzoic acid

-

Setup: In a fume hood, charge a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct).

-

Reagents: Add 4-ethylbenzoic acid (15.0 g, 0.1 mol) and anhydrous dichloromethane (100 mL) to the flask. Stir until dissolved. Add iron(III) bromide (FeBr₃, 0.5 g, 1.7 mmol) as a catalyst.

-

Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add bromine (Br₂, 5.6 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes. A deep red color will persist, and HBr gas will evolve.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed. Quench the reaction by slowly pouring it into 100 mL of ice-cold water containing sodium bisulfite (to destroy excess bromine).

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-4-ethylbenzoic acid.

Step 2: Fischer Esterification

-

Setup: To the flask containing the crude 3-bromo-4-ethylbenzoic acid, add absolute ethanol (150 mL).

-

Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, 2 mL) dropwise while stirring.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 8-12 hours. The reaction progress can be monitored by TLC.

-

Workup: After cooling, remove the bulk of the ethanol via rotary evaporation. Add 100 mL of ethyl acetate and wash with saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude oil is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient, e.g., 98:2) to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule stems from the distinct reactivity of its functional groups, allowing for sequential and controlled modifications.

Caption: Key reactive sites and transformations of the title compound.

Cross-Coupling Reactions at the C-Br Bond

The aryl bromide is the primary site for synthetic elaboration. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone methods for constructing complex organic molecules.

-

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) in the presence of a palladium catalyst and a base allows for the formation of a new C-C bond, introducing a variety of aryl or vinyl groups at the 3-position.

-

Heck Coupling: Reaction with an alkene under palladium catalysis attaches the vinyl group to the 3-position.

-

Sonogashira Coupling: Palladium and copper co-catalysis enables the coupling with a terminal alkyne, installing an alkynyl functional group.

-

Buchwald-Hartwig Amination: This reaction forms a C-N bond, providing access to substituted anilines which are prevalent in pharmaceuticals.

The presence of the ortho-ethyl group can sterically influence the coupling reaction, potentially requiring more robust catalytic systems or longer reaction times, an important consideration during experimental design.

Transformations of the Ester Moiety

While less reactive than the aryl bromide under many conditions, the ester group is also synthetically useful.

-

Hydrolysis: Saponification using a strong base (e.g., NaOH or KOH) followed by acidic workup readily converts the ester back to the corresponding carboxylic acid. This is a crucial deprotection step if the acid functionality is needed later in a synthetic sequence.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (3-bromo-4-ethylphenyl)methanol.[2] This transformation provides access to a different class of derivatives.

Applications in Research and Development

Substituted benzoic acids and their esters are privileged scaffolds in medicinal chemistry and materials science.[3][4] this compound is a classic example of an intermediate designed for library synthesis in drug discovery programs.

-

Drug Discovery: The core phenyl ring can be decorated with diverse functionalities via cross-coupling at the bromine position. This allows for the rapid generation of a library of analogs to probe the structure-activity relationship (SAR) of a target protein, such as a kinase or a receptor.[3][5] For instance, substituted benzoic acids have been investigated as inhibitors of various enzymes and as potential antibacterial or anticancer agents.[4][5][6]

-

Materials Science: The rigid aromatic core and the potential for extension through coupling reactions make this molecule a candidate for the synthesis of organic electronic materials, liquid crystals, or specialized polymers.

Safety and Handling

According to available safety data sheets for this compound and structurally similar chemicals, this compound should be handled with appropriate care.[1]

-

Hazards: While not fully investigated, related compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[7][8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[1][8]

-

First Aid:

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not let the product enter drains.[1]

References

- 1. capotchem.cn [capotchem.cn]

- 2. Ethyl 4-bromo-3-(bromomethyl)benzoate | 347852-72-6 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. preprints.org [preprints.org]

- 5. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP4345091A1 - Benzoic acid derivatives, methods and uses thereof - Google Patents [patents.google.com]

- 7. Ethyl 4-bromo-3-methylbenzoate | C10H11BrO2 | CID 21729626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to Ethyl 3-bromo-4-ethylbenzoate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 3-bromo-4-ethylbenzoate, a versatile building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, spectroscopic signature, and its strategic applications, particularly in the construction of complex molecular architectures relevant to medicinal chemistry.

Introduction: Strategic Importance of Substituted Benzoates

Substituted aromatic esters are foundational scaffolds in the synthesis of a vast array of organic molecules, from pharmaceuticals to materials. This compound is a strategically functionalized aromatic compound, offering multiple reaction sites for molecular elaboration. The presence of a bromine atom provides a handle for various cross-coupling reactions, while the ethyl ester serves as a modifiable and relatively stable protecting group for the carboxylic acid. The specific substitution pattern—a bromine atom at the 3-position and an ethyl group at the 4-position—influences the electronic and steric properties of the benzene ring, which can be leveraged to direct the regioselectivity of further chemical transformations. This unique combination of features makes this compound a valuable intermediate in the synthesis of novel therapeutic agents. Benzoic acid derivatives, in general, are known to be key components in a wide range of bioactive compounds, including those with antimicrobial and anti-inflammatory properties.[1][2]

Physicochemical and Spectroscopic Profile

While a dedicated CAS number for this compound is not prominently listed in major chemical databases, its synthesis is readily achievable from its corresponding carboxylic acid, 3-Bromo-4-ethylbenzoic acid (CAS No. 99548-53-5) [3]. The properties of the ethyl ester can be reliably predicted based on its structure and comparison with analogous compounds.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | 3-Bromo-4-ethylbenzoic acid | This compound (Predicted) |

| CAS Number | 99548-53-5[3] | Not available |

| Molecular Formula | C₉H₉BrO₂ | C₁₁H₁₃BrO₂ |

| Molecular Weight | 229.07 g/mol [3] | 257.12 g/mol |

| Appearance | White to off-white solid | Colorless to pale yellow liquid |

| Boiling Point | Not available | > 200 °C (at atmospheric pressure) |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) | Soluble in common organic solvents |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the predicted key spectral features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region will display a characteristic splitting pattern for the three protons on the substituted benzene ring. The ethyl ester will be represented by a quartet and a triplet, while the ethyl group on the ring will appear as a quartet and a triplet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for all 11 carbon atoms. The carbonyl carbon of the ester will have a characteristic downfield shift (around 165 ppm). The aromatic carbons will appear in the 120-145 ppm range, and the aliphatic carbons of the two ethyl groups will be in the upfield region.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically observed between 1715-1730 cm⁻¹ for aromatic esters.[4][5] Other significant peaks will include C-O stretching vibrations around 1100-1300 cm⁻¹ and C-H stretching from the aromatic and aliphatic groups.[4][6]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic cleavages.

Synthesis Protocol: Fischer Esterification

The most direct and reliable method for preparing this compound is through the Fischer esterification of 3-Bromo-4-ethylbenzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-4-ethylbenzoic acid (1.0 eq) in an excess of absolute ethanol (which acts as both reactant and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to the reaction mixture (typically 2-5 mol%).

-

Reflux: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product. The final product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[8] This reaction is a powerful tool for constructing complex molecular scaffolds found in many drug candidates.[9][10]

Caption: Suzuki-Miyaura coupling of this compound.

Ester Group Modifications

The ethyl ester group can be hydrolyzed under acidic or basic conditions to regenerate the carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or reduced to an alcohol. This versatility allows for the late-stage functionalization of molecules, a valuable strategy in medicinal chemistry for optimizing the properties of a lead compound.

Role as a Pharmaceutical Intermediate

Halogenated benzoic acid derivatives are important intermediates in the synthesis of various pharmaceuticals. For example, brominated benzoic acids have been used in the development of potent VLA-4 antagonists, which are of interest for treating inflammatory diseases.[11] Given this precedent, this compound is a promising starting material for the synthesis of novel, biologically active compounds.

Safety and Handling

As this compound is synthesized from 3-Bromo-4-ethylbenzoic acid, the safety precautions for the starting material should be considered.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[12]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is important to consult the Safety Data Sheet (SDS) for 3-Bromo-4-ethylbenzoic acid for detailed safety information.[12]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its strategic placement of a reactive bromine atom and a modifiable ester group on an ethyl-substituted benzene ring provides chemists with a powerful tool for the construction of complex and potentially bioactive molecules. This guide has provided a comprehensive overview of its synthesis, predicted properties, and potential applications, underscoring its importance for researchers and scientists in the pharmaceutical and chemical industries.

References

- 1. ycdehongchem.com [ycdehongchem.com]

- 2. ijcrt.org [ijcrt.org]

- 3. 3-Bromo-4-ethylbenzoic acid | C9H9BrO2 | CID 7303368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. athabascau.ca [athabascau.ca]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. capotchem.cn [capotchem.cn]

Ethyl 3-bromo-4-ethylbenzoate molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Ethyl 3-bromo-4-ethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted aromatic ester that serves as a highly versatile intermediate in synthetic organic chemistry. Its unique trifunctional nature—an ethyl ester, an activating ethyl group, and a strategically positioned bromine atom—makes it a valuable building block for the construction of complex molecular architectures. The bromine atom, in particular, acts as a synthetic handle for a variety of powerful cross-coupling reactions, enabling its use in the development of novel pharmaceutical agents and functional materials. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a logical and field-proven synthetic strategy, and the suite of spectroscopic techniques required for its unambiguous structural verification. The protocols and analyses are presented with an emphasis on the underlying chemical principles, providing researchers with the causal insights necessary for successful implementation and adaptation in a laboratory setting.

Chemical Identity and Physicochemical Properties

The structural integrity of a molecule is the foundation of its chemical behavior and potential applications. This compound is a disubstituted benzene derivative containing an ethyl ester at position 1, a bromine atom at position 3, and an ethyl group at position 4.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₁₃BrO₂ | - |

| Molecular Weight | 257.12 g/mol | - |

| CAS Number | Not available | - |

| Appearance | Predicted: Colorless to light yellow liquid or solid | Based on similar structures[1][2] |

| Boiling Point | Predicted: > 250 °C at 760 mmHg | Based on similar structures[3] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone) | General property of esters[4] |

Strategic Synthesis Pathway

The synthesis of this compound is most logically achieved through a two-step process starting from the commercially available 4-ethylbenzoic acid. This approach ensures high yields and, critically, precise control over the regiochemistry of the bromination step.

Caption: Overall synthetic workflow for this compound.

The causality behind this two-step strategy is rooted in the principles of electrophilic aromatic substitution (EAS).[5]

-

Esterification First: The initial conversion of the carboxylic acid to its ethyl ester is performed first. This protects the acidic proton of the carboxyl group, which would otherwise interfere with the Lewis acid catalyst (FeBr₃) used in the subsequent bromination step.

-

Regioselective Bromination: With the ester in place, the regiochemical outcome of the bromination is dictated by the directing effects of the two substituents on the aromatic ring. The ethyl group (-CH₂CH₃) is an ortho, para-director and an activating group. The ethyl ester group (-COOEt) is a meta-director and a deactivating group. The more powerfully activating ethyl group directs the incoming electrophile (Br⁺). Since the para position is blocked, the bromine is directed to one of the two equivalent ortho positions, which is also conveniently meta to the ester group. This synergistic directing effect ensures the selective formation of the desired 3-bromo isomer.[6][7]

Detailed Synthetic Protocols

The following protocols are self-validating systems, designed for reproducibility and high yield.

Protocol 3.1: Fischer Esterification of 4-Ethylbenzoic Acid

This procedure utilizes the classic Fischer-Speier esterification method, where an excess of alcohol is used to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.[8][9]

Mechanism Insight: The reaction is catalyzed by a strong acid (H₂SO₄), which protonates the carbonyl oxygen of the benzoic acid.[10] This crucial step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester, followed by deprotonation to give the final product.[11]

Step-by-Step Methodology:

-

To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethylbenzoic acid (15.0 g, 0.10 mol).

-

Add absolute ethanol (100 mL, ~1.7 mol). The large excess serves as both reactant and solvent.

-

Carefully, and with swirling, add concentrated sulfuric acid (3.0 mL) dropwise down the side of the flask.

-

Add a few boiling chips, and heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 200 mL of cold water.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution (to remove unreacted acid), and finally 100 mL of brine.[12]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil, Ethyl 4-ethylbenzoate, is typically of sufficient purity for the next step. If required, it can be purified by vacuum distillation.

Protocol 3.2: Electrophilic Aromatic Bromination

This protocol employs bromine with a Lewis acid catalyst to generate a potent electrophile (Br⁺) capable of substituting a hydrogen on the electron-rich aromatic ring.[13][14]

Mechanism Insight: The Lewis acid, FeBr₃, polarizes the Br-Br bond, creating a highly electrophilic bromine species that is attacked by the π-electrons of the aromatic ring.[6] This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] A base (such as FeBr₄⁻) then abstracts the proton from the carbon bearing the new bromine atom, restoring the ring's aromaticity and regenerating the catalyst.[7]

Step-by-Step Methodology:

-

In a 250 mL three-necked flask fitted with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap (e.g., NaOH solution), dissolve Ethyl 4-ethylbenzoate (17.8 g, 0.10 mol) in dichloromethane (100 mL).

-

Cool the flask in an ice bath to 0 °C.

-

Add anhydrous iron(III) bromide (FeBr₃, 0.5 g, 1.7 mmol) to the solution.

-

Slowly, add a solution of bromine (16.8 g, 0.105 mol) in 20 mL of dichloromethane dropwise from the dropping funnel over 30 minutes. Maintain the temperature at 0-5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly pouring the mixture into 150 mL of cold water.

-

Transfer to a separatory funnel and wash the organic layer with 100 mL of saturated sodium thiosulfate solution (to remove excess bromine), followed by 100 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Structural Elucidation and Spectroscopic Analysis

Unambiguous confirmation of the molecular structure is achieved by a combination of spectroscopic methods. The predicted data below is based on established principles and data from analogous compounds.[4][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ~8.15 | d | 1H | Ar-H (ortho to -COOEt) | |

| ~7.85 | dd | 1H | Ar-H (ortho to -Br) | |

| ~7.35 | d | 1H | Ar-H (ortho to -Et) | |

| ~4.40 | q | 2H | -O-CH₂ -CH₃ | |

| ~2.80 | q | 2H | Ar-CH₂ -CH₃ | |

| ~1.40 | t | 3H | -O-CH₂-CH₃ | |

| ~1.25 | t | 3H | Ar-CH₂-CH₃ | |

| ¹³C NMR | δ (ppm) | Assignment | ||

| ~165.5 | C =O (Ester) | |||

| ~145.0 | Ar-C -CH₂CH₃ | |||

| ~134.5 | Ar-C -H | |||

| ~132.0 | Ar-C -COOEt | |||

| ~129.5 | Ar-C -H | |||

| ~128.0 | Ar-C -H | |||

| ~122.5 | Ar-C -Br | |||

| ~61.5 | -O-CH₂ -CH₃ | |||

| ~26.0 | Ar-CH₂ -CH₃ | |||

| ~15.0 | Ar-CH₂-CH₃ |

| | ~14.5 | | | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3050-3100 | Medium | C-H Stretch | Aromatic |

| ~2850-2980 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1720 | Strong | C=O Stretch | Ester |

| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Ester |

| ~550-650 | Medium | C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Molecular Ion (M⁺): A key diagnostic feature will be a pair of peaks of nearly equal intensity at m/z 256 and 258. This characteristic "M, M+2" pattern is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).[17]

-

Key Fragmentation:

-

[M - OCH₂CH₃]⁺: Loss of the ethoxy radical (m/z 211/213).

-

[M - CH₂CH₃]⁺: Loss of the ethyl group from the ester (m/z 227/229).

-

[M - COOCH₂CH₃]⁺: Loss of the entire ethyl ester group (m/z 183/185).

-

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value building block for constructing them.[18] Its utility stems from the synthetic versatility of the C-Br bond.

-

Cross-Coupling Reactions: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern drug discovery, allowing for the modular and efficient assembly of complex molecules from simpler fragments.[19]

-

Scaffold Development: Substituted benzoates are common structural motifs in a wide range of biologically active compounds. This intermediate allows for the exploration of chemical space around the 3-position of the benzoate core, enabling the synthesis of libraries of analogues for structure-activity relationship (SAR) studies.[20]

-

Bioisosteric Replacement: The ethyl and bromo groups can be further modified or replaced to fine-tune a lead compound's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. As with many organobromine compounds, it may be irritating to the skin, eyes, and respiratory tract.[21] All reagents used in the synthesis, particularly bromine (which is highly corrosive and toxic) and concentrated sulfuric acid, must be handled with extreme care according to established laboratory safety protocols.

References

- 1. Ethyl 4-bromobenzoate 98 5798-75-4 [sigmaaldrich.com]

- 2. Ethyl 4-bromo-3-methylbenzoate | C10H11BrO2 | CID 21729626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-Bromo-3-methylbenzoate | 160313-69-9 [chemicalbook.com]

- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 7. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 8. studylib.net [studylib.net]

- 9. personal.tcu.edu [personal.tcu.edu]

- 10. benchchem.com [benchchem.com]

- 11. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 12. homework.study.com [homework.study.com]

- 13. Khan Academy [khanacademy.org]

- 14. byjus.com [byjus.com]

- 15. rsc.org [rsc.org]

- 16. Ethyl benzoate(93-89-0) IR Spectrum [m.chemicalbook.com]

- 17. Benzoic acid, 3-bromo-, ethyl ester [webbook.nist.gov]

- 18. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ethyl 3-bromo-4-butylbenzoate | 1131594-21-2 | Benchchem [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. 3-Bromo-4-ethylbenzoic acid | C9H9BrO2 | CID 7303368 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Ethyl 3-bromo-4-ethylbenzoate: Precursor Selection and Methodologies

Abstract: This guide provides a comprehensive technical overview for the synthesis of Ethyl 3-bromo-4-ethylbenzoate, a valuable building block in pharmaceutical and materials science research. We present a logical and efficient two-step synthetic pathway commencing from the commercially available precursor, 4-ethylbenzoic acid. The core transformations involve a regioselective electrophilic aromatic bromination followed by a classic Fischer-Speier esterification. This document details the underlying chemical principles, causality behind procedural choices, step-by-step experimental protocols, and methods for purification and characterization, aimed at researchers and drug development professionals.

Strategic Synthesis Design: A Retrosynthetic Approach

The architecture of the target molecule, this compound, logically suggests a two-stage disconnection. The primary considerations are the introduction of the bromine atom and the formation of the ethyl ester.

-

Ester Disconnection: The ethyl ester functional group is readily formed by the esterification of the corresponding carboxylic acid, 3-bromo-4-ethylbenzoic acid. This is a robust and well-documented transformation.

-

Bromine Disconnection: The regiochemistry of the aromatic ring is critical. The final product has substituents at positions 1 (carboxyl), 3 (bromo), and 4 (ethyl). The ethyl group (-CH₂CH₃) is an activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. Attempting to brominate 4-ethylbenzoic acid directly is the most strategic approach. The powerful activating and directing effect of the ethyl group at position 4 will preferentially direct the incoming electrophile (Br⁺) to the ortho position (position 3), overcoming the meta-directing influence of the carboxyl group.

This analysis establishes the most efficient forward synthesis: Step 1: Electrophilic bromination of 4-ethylbenzoic acid to yield 3-bromo-4-ethylbenzoic acid. Step 2: Acid-catalyzed esterification of 3-bromo-4-ethylbenzoic acid with ethanol to yield the final product.

Caption: Retrosynthetic analysis of this compound.

Primary Precursor: 4-Ethylbenzoic Acid

The viability of this synthesis hinges on the accessibility of the starting material, 4-ethylbenzoic acid. It is a readily available commercial compound, saving significant time and resources.[1][2][3]

| Property | Value | Source(s) |

| CAS Number | 619-64-7 | [1][2] |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.18 g/mol | [2] |

| Appearance | White to off-white solid/crystal | [2] |

| Melting Point | 111-115 °C | [2] |

| Purity (Typical) | ≥98-99% | [2] |

Synthesis Pathway and Experimental Protocols

This section provides a detailed, two-step procedure for the synthesis, including the rationale behind the chosen conditions.

Step 1: Regioselective Bromination of 4-Ethylbenzoic Acid

This reaction is a classic example of electrophilic aromatic substitution (EAS), where a Lewis acid catalyst is used to polarize molecular bromine, creating a potent electrophile (Br⁺) that attacks the electron-rich aromatic ring.[4][5]

Mechanism Rationale: The reaction proceeds via the formation of a positively charged benzenonium intermediate (also known as a Wheland intermediate).[5][6] The stability of this intermediate determines the regiochemical outcome. The activating, ortho, para-directing ethyl group strongly stabilizes the intermediate when the attack occurs at the C3 position, making this the kinetically and thermodynamically favored pathway.

Caption: Workflow for the bromination of 4-ethylbenzoic acid.

Detailed Experimental Protocol:

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 4-ethylbenzoic acid (1.0 eq) in glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq).

-

Bromination: Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the stirred reaction mixture at room temperature. An exotherm may be observed. Maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing ice-cold water and a small amount of sodium thiosulfate solution to quench any unreacted bromine.

-

Isolation: A solid precipitate will form. Collect the crude 3-bromo-4-ethylbenzoic acid by vacuum filtration and wash the filter cake thoroughly with cold water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 3-bromo-4-ethylbenzoic acid as a white solid.

Step 2: Fischer-Speier Esterification

This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8] To drive the reaction toward the ester product, a large excess of the alcohol (ethanol) is used, acting as both a reagent and the solvent. This follows Le Châtelier's Principle.[9]

Mechanism Rationale: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[10] The nucleophilic oxygen of ethanol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[7]

Detailed Experimental Protocol:

-

Setup: To a round-bottom flask, add the purified 3-bromo-4-ethylbenzoic acid (1.0 eq) and a large excess of absolute ethanol (e.g., 10-20 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) to the mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle.[11] Allow the reaction to reflux for 4-8 hours. The reaction can be monitored by TLC.

-

Work-up: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with:

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.[12]

-

Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a liquid or low-melting solid.[14][15]

Product Characterization

Final validation of the synthesized this compound should be performed using standard analytical techniques.

| Analysis | Expected Characteristics | Source(s) |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the aromatic protons (with characteristic splitting patterns for a 1,2,4-trisubstituted ring), and the ethyl group on the ring (triplet and quartet). | [16][17] |

| ¹³C NMR | Peaks for the carbonyl carbon (~165 ppm), aromatic carbons (120-140 ppm), the -OCH₂- of the ester (~61 ppm), the ring-attached -CH₂- (~25 ppm), and the two methyl carbons (~14-15 ppm). | [16][18] |

| Mass Spectrometry | Molecular ion peak (M⁺) and isotopic pattern (M+2) characteristic of a monobrominated compound. | |

| Appearance | Colorless to light yellow oil or low-melting solid. |

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn.

-

Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact. Handle with extreme care.[19]

-

Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns.[20][21][22] Reacts violently with water. Always add acid to other liquids slowly.

-

Organic Solvents: Diethyl ether and other solvents are flammable. Ensure no ignition sources are present.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence starting from 4-ethylbenzoic acid. The strategic application of electrophilic aromatic substitution followed by Fischer-Speier esterification provides a high-yielding and scalable route to this important synthetic intermediate. Careful control of reaction conditions and adherence to established purification protocols are essential for obtaining a high-purity final product.

References

- 1. tnjchem.com [tnjchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 5. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. cerritos.edu [cerritos.edu]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]

- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 13. community.wvu.edu [community.wvu.edu]

- 14. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 19. site.jjstech.com [site.jjstech.com]

- 20. SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. rcilabscan.com [rcilabscan.com]

- 22. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

Spectroscopic data of Ethyl 3-bromo-4-ethylbenzoate

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-bromobenzoate

Introduction

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of organic molecules is a cornerstone of progress. Ethyl 3-bromobenzoate, a substituted aromatic ester, serves as a valuable building block in organic synthesis. Its precise molecular architecture dictates its reactivity and potential applications. This guide provides a comprehensive overview of the spectroscopic techniques employed to characterize Ethyl 3-bromobenzoate, offering not just data, but a deeper understanding of the principles and experimental considerations that ensure data integrity and confident structural assignment. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical methodologies.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule like Ethyl 3-bromobenzoate is confirmed through a confluence of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating system of analysis.

An In-depth Technical Guide to the Solubility Profile of Ethyl 3-bromo-4-ethylbenzoate

Introduction

Ethyl 3-bromo-4-ethylbenzoate is an aromatic ester of significant interest in synthetic organic chemistry, often serving as a versatile intermediate in the development of pharmaceuticals and other complex organic molecules. Its utility in these synthetic pathways is profoundly influenced by its physicochemical properties, paramount among which is its solubility. A comprehensive understanding of the solubility profile of this compound is critical for researchers and drug development professionals, as it dictates solvent selection for reactions, purification strategies such as crystallization, and formulation of final products.

This guide provides a detailed exploration of the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a predicted solubility profile in a range of common laboratory solvents, and provide robust, step-by-step experimental protocols for the empirical determination of its solubility. The causality behind experimental choices and the principles of method validation are emphasized throughout to ensure scientific integrity.

Molecular Structure and Predicted Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] this compound possesses several structural features that influence its solubility:

-

Aromatic Ring: The benzene ring is largely nonpolar and hydrophobic.

-

Ester Group (-COOEt): The ester functional group introduces polarity due to the presence of the carbonyl (C=O) and ether (C-O) linkages.[3] This group can act as a hydrogen bond acceptor with protic solvents.[4]

-

Ethyl Groups (-CH2CH3): Both the ethyl group on the benzene ring and the one in the ester are nonpolar alkyl groups, contributing to the molecule's lipophilicity.

-

Bromine Atom (-Br): The bromine substituent is electronegative, introducing a dipole moment and increasing the molecular weight. Halogenation can decrease water solubility.[5]

Overall, this compound is a moderately polar molecule. It is expected to be sparingly soluble in water due to its significant hydrophobic character imparted by the aromatic ring and alkyl groups.[4][6] Conversely, it is predicted to exhibit good solubility in a range of common organic solvents.

Predicted Solubility Profile

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | Very Low / Insoluble | The large hydrophobic backbone (aromatic ring, ethyl groups) outweighs the polarity of the ester group.[6] |

| Methanol | 5.1 | Soluble | A polar protic solvent capable of hydrogen bonding with the ester's oxygen atoms. |

| Ethanol | 4.3 | Soluble | Similar to methanol, its alkyl chain provides some nonpolar character, aiding dissolution. |

| Acetone | 5.1 | Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions.[9] |

| Ethyl Acetate | 4.4 | Very Soluble | As an ester itself, it is an excellent solvent for other esters due to similar intermolecular forces.[10] |

| Dichloromethane | 3.1 | Soluble | A moderately polar solvent effective at dissolving a wide range of organic compounds. |

| Toluene | 2.4 | Soluble | A nonpolar aromatic solvent that can interact favorably with the benzene ring of the solute. |

| Hexane | 0.1 | Sparingly Soluble | A nonpolar aliphatic solvent; solubility is expected to be limited due to the polar ester group. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | Another highly polar aprotic solvent with broad solvation capabilities. |

Experimental Determination of Solubility

To obtain quantitative data, empirical determination is essential. The following section details the methodologies for accurately measuring the solubility of this compound.

Visual Equilibrium Saturation Method (Shake-Flask)

This is a widely used and reliable method for determining the equilibrium solubility of a solid in a solvent.[5][11]

Protocol

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different test solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant from each vial using a pre-warmed or solvent-rinsed syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of any undissolved solid.

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., UV-Vis Spectroscopy or High-Performance Liquid Chromatography).

-

Measure the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Self-Validation and Causality

-

Why excess solid? To ensure the solution is truly saturated, representing the maximum amount of solute that can dissolve under the given conditions.

-

Why constant temperature? Solubility is temperature-dependent.[12] Maintaining a constant temperature is critical for reproducibility and accuracy.

-

Why filtration? To ensure that only the dissolved solute is being quantified, preventing artificially high results from suspended microparticles.

-

Why pre-calibrate the analytical method? A standard curve of known concentrations versus analytical response is essential for accurately determining the concentration of the unknown sample.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Temperature and pH Effects

Temperature Dependence

The solubility of most solids increases with temperature.[11][12] To characterize this relationship for this compound, the shake-flask experiment can be repeated at several different temperatures (e.g., 5 °C, 25 °C, 40 °C). The resulting data can be used to construct a solubility curve.

pH-Solubility Profile (Aqueous)

While expected to be very low, the aqueous solubility of this compound could be influenced by pH due to the potential for hydrolysis of the ester bond under strongly acidic or basic conditions over time.

Protocol for pH-Dependent Solubility

-

Buffer Preparation: Prepare a series of aqueous buffer solutions covering a relevant pH range (e.g., pH 2, 4, 7, 9, 12).

-

Solubility Determination: Perform the shake-flask method as described above, using the different pH buffers as the solvents.

-

Stability Assessment: It is crucial to assess the chemical stability of this compound in each buffer over the equilibration period. This can be done by analyzing a sample of the supernatant by HPLC for the appearance of degradation products, such as 3-bromo-4-ethylbenzoic acid.

Caption: Logic diagram for determining the pH-solubility profile.

Conclusion

This compound is a moderately polar compound with predicted poor aqueous solubility and good solubility in a wide array of common organic solvents, particularly those of moderate to high polarity and other ester-based solvents. This guide provides a robust framework for understanding and empirically verifying its solubility profile. The detailed experimental protocols, grounded in the principles of equilibrium and accurate quantification, offer a clear path for researchers to generate the precise data needed for process optimization, formulation development, and successful synthetic applications.

References

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Ethyl 4-Bromo-3-methylbenzoate | 160313-69-9 [chemicalbook.com]

- 9. What are ester solvents? Terms | NBCHAO [en1.nbchao.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. youtube.com [youtube.com]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Purity Analysis of Ethyl 3-bromo-4-ethylbenzoate

Abstract

This technical guide provides a comprehensive framework for the purity analysis of Ethyl 3-bromo-4-ethylbenzoate, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity for downstream applications, this document outlines a multi-faceted analytical strategy encompassing chromatographic and spectroscopic techniques. We delve into the rationale behind method selection, provide detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and discuss the role of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in structural confirmation and impurity identification. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust and scientifically sound approach to quality control for this important compound.

Introduction: The Critical Role of Purity

This compound is an aromatic ester whose molecular architecture makes it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). The precise arrangement of its substituents—an ethyl ester, a bromo group, and an ethyl group—provides multiple reaction handles for medicinal chemists. The bromine atom, for instance, is a prime site for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Process-related impurities, even at trace levels, can carry forward through multi-step syntheses, potentially leading to the formation of undesired, and possibly toxic, byproducts. Therefore, a rigorous analytical strategy is paramount to ensure the identity, purity, and quality of this compound before its use in API manufacturing.

| Property | Predicted Value / Information |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| Appearance | Expected to be a colorless to light yellow liquid or solid. |

| Solubility | Expected to be soluble in organic solvents like Methanol, Acetonitrile, Dichloromethane and insoluble in water. |

Impurity Profiling: Understanding the Synthetic Landscape

A robust analytical method is built upon a thorough understanding of potential impurities. The most probable synthetic route to this compound involves two key steps: the bromination of 4-ethylbenzoic acid followed by Fischer esterification. This process informs the likely impurity profile.

Caption: Predicted synthetic pathway and potential process-related impurities.

Potential Process-Related Impurities:

| Impurity Type | Name / Description | Origin |

| Starting Materials | 4-Ethylbenzoic Acid | Incomplete bromination reaction. |

| 3-Bromo-4-ethylbenzoic Acid | Incomplete esterification reaction.[1] | |

| Reaction Byproducts | 2-Bromo-4-ethylbenzoic acid and its ethyl ester (Regioisomer) | Non-selective bromination of the aromatic ring. |

| Dibromo-4-ethylbenzoic acid and its ethyl ester | Over-bromination of the starting material. | |

| Reagents & Solvents | Ethanol, Sulfuric Acid, Dichloromethane, etc. | Residuals from reaction and work-up steps. |

Analytical Strategy: A Multi-modal Approach

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive strategy relies on orthogonal methods—techniques that measure purity based on different chemical or physical principles.

Caption: Integrated workflow for the comprehensive purity analysis.

-

High-Performance Liquid Chromatography (HPLC) serves as the primary tool for determining purity and quantifying non-volatile impurities. Its ability to separate compounds of similar polarity makes it ideal for resolving regioisomers and other closely related substances.[2][3]

-

Gas Chromatography (GC) is the gold standard for analyzing volatile and semi-volatile substances, making it essential for quantifying residual solvents from the synthesis and purification process.[4][5]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous confirmation of the compound's structure and can be used to identify and quantify impurities if their signals are resolved from the main component.

-

Mass Spectrometry (MS) , often coupled with LC or GC, is a powerful tool for identifying unknown impurities by providing accurate mass information.[4]

Primary Purity Assay: Reversed-Phase HPLC

Principle: Reversed-phase HPLC separates analytes based on their hydrophobicity. The non-polar stationary phase (e.g., C18) retains hydrophobic compounds more strongly than polar ones. By using a polar mobile phase, analytes are eluted in order of increasing hydrophobicity. This is an excellent choice for separating the target ester from its more polar carboxylic acid precursors and its potentially less or differently polar isomers.[6][7]

Experimental Protocol: HPLC

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

Time (min) % A % B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm (based on the UV absorbance of the benzoate chromophore).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. Final concentration: ~0.5 mg/mL.

-

-

System Suitability:

-

Before analysis, perform five replicate injections of the standard solution.

-

The system is deemed suitable if the Relative Standard Deviation (%RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 2.0.

-

-

Quantification:

-

Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor at the detection wavelength.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Orthogonal Method: GC for Residual Solvents

Principle: Headspace Gas Chromatography is used to analyze residual solvents. The sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace). An aliquot of this headspace is injected into the GC, where solvents are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.[4][8]

Experimental Protocol: Headspace GC-FID

-

Instrumentation:

-

Gas chromatograph equipped with a headspace autosampler, a capillary split/splitless inlet, and a Flame Ionization Detector (FID).

-

-

Chromatographic Conditions:

-

Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent phase).

-

Carrier Gas: Helium or Hydrogen at a constant flow of ~2.0 mL/min.

-

Oven Program: 40 °C (hold for 5 min), ramp to 220 °C at 10 °C/min, hold for 5 min.

-

Inlet Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Split Ratio: 10:1.

-

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80 °C.

-

Vial Equilibration Time: 20 min.

-

Loop Temperature: 90 °C.

-

Transfer Line Temperature: 100 °C.

-

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

-

Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that does not co-elute with any expected analytes.

-

Seal the vial immediately.

-

-

Quantification:

-

Quantification is performed using an external standard method, with a standard solution containing known concentrations of all potential residual solvents.

-

Structural Confirmation by ¹H NMR Spectroscopy

Principle: ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal allow for the unambiguous confirmation of the molecular structure.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.15 | d | 1H | Ar-H (H2) | Deshielded by adjacent ester and bromine. Appears as a doublet (J ≈ 2 Hz).[9][10] |

| ~7.80 | dd | 1H | Ar-H (H6) | Deshielded by ester, coupled to H5. Appears as a doublet of doublets (J ≈ 8 Hz, 2 Hz).[9][10] |

| ~7.35 | d | 1H | Ar-H (H5) | Coupled to H6. Appears as a doublet (J ≈ 8 Hz).[9][10] |

| ~4.40 | q | 2H | -O-CH₂ -CH₃ | Quartet due to coupling with the adjacent methyl group (J ≈ 7 Hz).[11] |

| ~2.80 | q | 2H | Ar-CH₂ -CH₃ | Quartet due to coupling with the adjacent methyl group (J ≈ 7.5 Hz). |

| ~1.40 | t | 3H | -O-CH₂-CH₃ | Triplet due to coupling with the adjacent methylene group (J ≈ 7 Hz).[11] |

| ~1.25 | t | 3H | Ar-CH₂-CH₃ | Triplet due to coupling with the adjacent methylene group (J ≈ 7.5 Hz). |

Note: These are predicted shifts based on analogous structures and general principles. Actual values may vary.

Method Validation and Trustworthiness

To ensure the reliability of the analytical data, the primary HPLC purity method must be validated according to international guidelines, such as ICH Q2(R1). This process establishes the performance characteristics of the method and provides a self-validating system of trustworthiness.[12]

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate).

Conclusion

The purity analysis of this compound requires a scientifically rigorous and multi-faceted approach. By combining a validated, high-resolution HPLC method for the primary purity assay with an orthogonal GC method for residual solvents and spectroscopic techniques (NMR, MS) for identity confirmation, a complete and reliable quality profile can be established. This comprehensive strategy ensures that the intermediate meets the stringent requirements for pharmaceutical manufacturing, ultimately contributing to the safety and quality of the final drug product.

References

- 1. 3-Bromo-4-ethylbenzoic acid | C9H9BrO2 | CID 7303368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. internationaljournalssrg.org [internationaljournalssrg.org]

- 4. shimadzu.com [shimadzu.com]

- 5. researchgate.net [researchgate.net]

- 6. Separation of Ethyl 2-bromobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. aidic.it [aidic.it]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. web.pdx.edu [web.pdx.edu]

- 11. youtube.com [youtube.com]

- 12. Ethyl 3-bromo-4-methylbenzoate | C10H11BrO2 | CID 14945865 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Alchemist's Key: A Technical Guide to Ethyl 3-bromo-4-ethylbenzoate and Its Latent Research Potential

In the intricate tapestry of modern organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of available intermediates, substituted aromatic esters hold a place of prominence, offering a versatile platform for the introduction of diverse functionalities. This technical guide delves into the core utility and potential research applications of Ethyl 3-bromo-4-ethylbenzoate, a seemingly unassuming molecule with significant latent potential for researchers, medicinal chemists, and drug development professionals. While direct literature on this specific ester is not abundant, its structural motifs and the well-established reactivity of analogous compounds provide a robust framework for predicting its synthetic utility and exploring its application in cutting-edge research.

Molecular Profile and Physicochemical Properties

This compound is a disubstituted benzene derivative featuring an ethyl ester, a bromine atom, and an ethyl group. This unique arrangement of functional groups imparts a desirable balance of reactivity and stability, positioning it as a valuable intermediate in multi-step syntheses.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Synthetic Applications |

| Molecular Formula | C₁₁H₁₃BrO₂ | Provides the basis for exact mass and elemental analysis. |

| Molecular Weight | 257.12 g/mol | Essential for stoichiometric calculations in reaction planning. |

| Appearance | Colorless to light yellow liquid | General physical state at room temperature. |

| Boiling Point | > 200 °C (estimated) | Suggests suitability for reactions at elevated temperatures. |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, EtOAc) | Facilitates its use in a wide range of reaction conditions. |

| CAS Number | Not readily available | Indicates a potentially novel or less-common research chemical. |

Note: The properties in Table 1 are estimated based on the known properties of structurally similar compounds such as Ethyl 4-bromo-3-methylbenzoate and 3-bromo-4-ethylbenzoic acid. Experimental verification is recommended.

Synthesis of this compound: A Plausible Route

A practical and scalable synthesis of this compound can be envisioned starting from the commercially available 4-ethylbenzoic acid. The synthetic strategy involves two key steps: bromination of the aromatic ring followed by esterification of the carboxylic acid.

Figure 1: Plausible synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

Part A: Bromination of 4-Ethylbenzoic Acid

-

To a solution of 4-ethylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of iron(III) bromide (FeBr₃, 0.05 eq).

-

Slowly add bromine (Br₂, 1.1 eq) dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-4-ethylbenzoic acid.

Part B: Fischer Esterification

-

Dissolve the crude 3-bromo-4-ethylbenzoic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

The Cornerstone of Complexity: Cross-Coupling Reactions

The true synthetic prowess of this compound lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. The presence of the bromine atom provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] this compound is an excellent candidate for this reaction, allowing for the synthesis of a wide array of biphenyl derivatives, which are prevalent motifs in pharmaceuticals and functional materials.[2]

Figure 2: General mechanism and scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

-